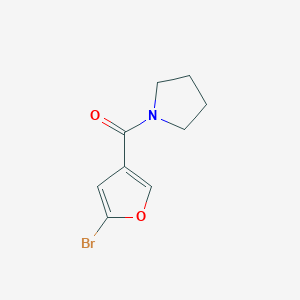
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea, also known as DBU, is a chemical compound that has gained significant attention in scientific research. DBU is a tertiary amine that is widely used as a catalyst in organic synthesis.
Mechanism of Action
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea acts as a nucleophilic catalyst in organic synthesis. It is a strong base that can abstract a proton from a substrate, resulting in the formation of a reactive intermediate. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea can also act as a hydrogen bond acceptor, which enhances its catalytic activity.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea has been shown to exhibit antifungal, antimicrobial, and antitumor activities. It has also been used as a corrosion inhibitor and as a stabilizer for polyurethane foams. However, there is limited information available on the biochemical and physiological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea.
Advantages and Limitations for Lab Experiments
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea has several advantages as a catalyst in organic synthesis. It is a highly efficient and selective catalyst that can be used in a wide range of reactions. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea is also relatively inexpensive and readily available. However, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea has some limitations, such as its high toxicity and corrosiveness. It can also cause skin and respiratory irritation, and its use requires appropriate safety precautions.
Future Directions
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea. One area of interest is the development of new synthetic methods using 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea as a catalyst. Another area of research is the investigation of the biochemical and physiological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea. Additionally, there is a need for the development of safer and more environmentally friendly alternatives to 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea as a catalyst in organic synthesis.
In conclusion, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea is a versatile and widely used catalyst in organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea as a catalyst and its impact on human health and the environment.
Synthesis Methods
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea is synthesized by reacting 1,4-benzoquinone with isobutylamine in the presence of a reducing agent. The reaction results in the formation of 1,4-benzoquinone monoimine, which is then treated with hydrogen gas in the presence of palladium on carbon to yield 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea has been extensively used as a catalyst in organic synthesis. It is particularly useful in the synthesis of polymers, pharmaceuticals, and agrochemicals. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea is also used in the preparation of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)15-13(16)14-8-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7,9H,5-6,8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQNCXRWLIQEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-propan-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)




![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)